Cas no 36238-81-0 (1,2-Benzisoxazol-3(2H)-one, 6-nitro-)
1,2-Benzisoxazol-3(2H)-one, 6-nitro- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisoxazol-3(2H)-one, 6-nitro-
- 6-nitro-2,3-dihydro-1,2-benzoxazol-3-one
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- MDL: MFCD13180531
- Inchi: 1S/C7H4N2O4/c10-7-5-2-1-4(9(11)12)3-6(5)13-8-7/h1-3H,(H,8,10)
- InChI Key: CTXOGVILPOLLLD-UHFFFAOYSA-N
- SMILES: O1C2=C(C=CC([N+]([O-])=O)=C2)C(=O)N1
1,2-Benzisoxazol-3(2H)-one, 6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1245344-100mg |
6-nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 100mg |
$505 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245344-250mg |
6-nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 250mg |
$805 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245344-1g |
6-nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 1g |
$1640 | 2024-06-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062051-1g |
6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
| Ambeed | A1107096-1g |
6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 1g |
$870.0 | 2024-04-15 | |
| AstaTech | D78693-0.1/G |
6-NITRO-2,3-DIHYDRO-1,2-BENZOXAZOL-3-ONE |
36238-81-0 | 95% | 0.1g |
$262 | 2023-09-19 | |
| AstaTech | D78693-0.25/G |
6-NITRO-2,3-DIHYDRO-1,2-BENZOXAZOL-3-ONE |
36238-81-0 | 95% | 0.25g |
$454 | 2023-09-19 | |
| AstaTech | D78693-1/G |
6-NITRO-2,3-DIHYDRO-1,2-BENZOXAZOL-3-ONE |
36238-81-0 | 95% | 1g |
$973 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734450-1g |
6-Nitrobenzo[d]isoxazol-3(2h)-one |
36238-81-0 | 98% | 1g |
¥7917.00 | 2024-05-16 | |
| eNovation Chemicals LLC | Y1245344-250mg |
6-nitro-2,3-dihydro-1,2-benzoxazol-3-one |
36238-81-0 | 95% | 250mg |
$805 | 2025-02-21 |
1,2-Benzisoxazol-3(2H)-one, 6-nitro- Suppliers
1,2-Benzisoxazol-3(2H)-one, 6-nitro- Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1,2-Benzisoxazol-3(2H)-one, 6-nitro-
Exploring 1,2-Benzisoxazol-3(2H)-one, 6-nitro- (CAS No. 36238-81-0): Properties, Applications, and Market Insights
1,2-Benzisoxazol-3(2H)-one, 6-nitro- (CAS No. 36238-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted benzisoxazole derivative is known for its unique structural features and versatile reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for "6-nitro-1,2-benzisoxazol-3(2H)-one uses" or "CAS 36238-81-0 synthesis," reflecting the growing interest in this compound's potential applications.
The molecular structure of 1,2-Benzisoxazol-3(2H)-one, 6-nitro- features a benzisoxazole core with a nitro group at the 6-position, which significantly influences its chemical behavior. This arrangement provides both electron-withdrawing and steric effects that are crucial for its reactivity in various transformations. Recent studies have focused on its role as a building block for more complex molecules, particularly in the development of novel heterocyclic compounds with potential biological activities.
From an applications perspective, 6-nitro-1,2-benzisoxazol-3(2H)-one serves as a key intermediate in medicinal chemistry. It has been explored in the synthesis of various pharmacologically active compounds, including potential central nervous system agents. The pharmaceutical industry's increasing demand for innovative heterocyclic scaffolds has driven research into derivatives of this compound, with particular interest in their structure-activity relationships.
The synthesis and purification of 1,2-Benzisoxazol-3(2H)-one, 6-nitro- (CAS 36238-81-0) have been subjects of optimization studies in recent years. Modern synthetic approaches aim to improve yield and purity while minimizing environmental impact, aligning with the growing emphasis on green chemistry principles. These developments respond to frequent search queries like "eco-friendly synthesis of 6-nitrobenzisoxazolone" and "CAS 36238-81-0 purification methods," reflecting the industry's evolving priorities.
Market analysis indicates steady growth in demand for 6-nitro-1,2-benzisoxazol-3(2H)-one, particularly from the pharmaceutical and specialty chemicals sectors. The compound's versatility as a synthetic intermediate has positioned it as a valuable material in research and development pipelines. Industry reports suggest increasing interest from manufacturers seeking "high-purity 1,2-Benzisoxazol-3(2H)-one, 6-nitro-" for advanced applications, driving innovation in production technologies.
Quality control aspects of CAS 36238-81-0 have gained prominence, with analytical methods such as HPLC and NMR spectroscopy being crucial for characterizing this compound. The pharmaceutical industry's stringent requirements have led to the development of robust analytical protocols to ensure batch-to-batch consistency, addressing common concerns about "6-nitrobenzisoxazolone purity standards" and "CAS 36238-81-0 specifications."
Recent scientific literature highlights novel applications of 1,2-Benzisoxazol-3(2H)-one, 6-nitro- in materials science, particularly in the development of specialty polymers and functional materials. Its unique electronic properties make it an interesting candidate for advanced material systems, responding to growing interest in "nitrobenzisoxazole derivatives in material science." This expansion beyond traditional applications demonstrates the compound's versatility and potential for innovation.
Storage and handling considerations for 6-nitro-1,2-benzisoxazol-3(2H)-one follow standard protocols for nitroaromatic compounds. Proper storage conditions and material compatibility are essential topics frequently searched by laboratory professionals working with this material. These practical aspects are crucial for maintaining compound integrity and ensuring safety in research and industrial settings.
The intellectual property landscape surrounding 1,2-Benzisoxazol-3(2H)-one, 6-nitro- (CAS 36238-81-0) has seen increased activity, with patents covering novel synthetic methods and applications. This reflects the compound's growing commercial importance and the pharmaceutical industry's continuous search for innovative chemical entities. Legal professionals and researchers often inquire about "patents related to 6-nitrobenzisoxazolone," indicating the need for comprehensive IP information.
Environmental and regulatory aspects of 6-nitro-1,2-benzisoxazol-3(2H)-one production and use have become increasingly important. Compliance with international chemical regulations and sustainability considerations are now key factors in the compound's commercial development. These concerns mirror broader industry trends toward responsible chemical management and green chemistry practices.
Future research directions for 1,2-Benzisoxazol-3(2H)-one, 6-nitro- are likely to focus on expanding its utility in drug discovery and exploring novel reactivity patterns. The compound's potential in asymmetric synthesis and catalysis represents an exciting frontier that aligns with current trends in synthetic methodology development. These emerging applications respond to the scientific community's ongoing search for versatile and efficient synthetic building blocks.
In conclusion, 1,2-Benzisoxazol-3(2H)-one, 6-nitro- (CAS No. 36238-81-0) continues to be a compound of significant interest across multiple scientific disciplines. Its unique properties, diverse applications, and commercial potential ensure its relevance in contemporary chemical research and industrial applications. As innovation in synthetic chemistry progresses, this nitro-substituted benzisoxazole derivative is poised to play an increasingly important role in the development of new chemical entities and advanced materials.
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